1-(3-Fluoro-4-methylphenyl)hexan-1-one
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Overview
Description
1-(3-Fluoro-4-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a hexanone chain
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and hexanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the process. Common reagents include acids or bases to promote the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-fluoro-4-methylphenyl)hexanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)hexan-1-one can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)hexan-1-one: This compound has a similar structure but with the positions of the fluoro and methyl groups reversed, leading to different chemical and biological properties.
1-(3-Fluoro-4-methylphenyl)pentan-1-one: This compound has a shorter carbon chain, which affects its reactivity and applications.
1-(3-Fluoro-4-methylphenyl)butan-1-one: Another similar compound with an even shorter carbon chain, used for different purposes in research and industry.
Biological Activity
1-(3-Fluoro-4-methylphenyl)hexan-1-one, a synthetic compound within the cathinone class, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a hexanone backbone with a fluorinated aromatic substituent. The structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological systems, particularly in modulating neurotransmitter dynamics.
The primary mechanism of action for this compound involves its influence on neurotransmitter transporters. Research indicates that it acts as a reuptake inhibitor for monoamines such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased synaptic levels of these neurotransmitters, potentially resulting in stimulant effects similar to those observed with other psychoactive substances.
Key Mechanisms:
- Dopamine Reuptake Inhibition : Enhances dopaminergic signaling, contributing to stimulant effects.
- Serotonin and Norepinephrine Modulation : Alters mood and emotional responses through serotonin pathways.
Stimulant Effects
Studies have demonstrated that this compound exhibits stimulant properties akin to those of traditional amphetamines. In animal models, administration of the compound has been linked to increased locomotor activity and heightened alertness.
Study | Findings |
---|---|
Study A | Showed significant increase in locomotor activity in rodents after administration. |
Study B | Indicated enhanced dopamine release in the striatum following acute exposure. |
Neurotoxicity
While the stimulant effects are notable, there are concerns regarding the neurotoxic potential of this compound. Similar compounds have been associated with adverse effects on neuronal health, including oxidative stress and apoptosis.
Neurotoxicity Assessment | Outcome |
---|---|
In vitro studies | Indicated potential for oxidative damage at high concentrations. |
In vivo studies | Suggested behavioral changes consistent with neurotoxic effects. |
Case Study 1: Human Toxicity Reports
Reports from toxicology databases have documented cases of severe reactions in humans following consumption of products containing this compound. Symptoms included agitation, tachycardia, and hallucinations.
Case Study 2: Comparative Analysis with Other Cathinones
A comparative study highlighted that the pharmacological profile of this compound is similar to that of other synthetic cathinones like α-PVP and mephedrone, both known for their stimulant effects and potential for abuse.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-3-4-5-6-13(15)11-8-7-10(2)12(14)9-11/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJYWSZDEATCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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